Methyl alpha-Acetylmyristate
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Overview
Description
Methyl alpha-Acetylmyristate is an organic compound with the molecular formula C17H32O5. It is a derivative of myristic acid, a common saturated fatty acid found in various natural sources such as nutmeg, palm oil, and coconut oil. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl alpha-Acetylmyristate can be synthesized through the esterification of myristic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Myristic Acid+MethanolH2SO4Methyl alpha-Acetylmyristate+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes using fixed-bed reactors. The use of microwave-assisted esterification has also been explored to enhance reaction efficiency and reduce processing time .
Chemical Reactions Analysis
Types of Reactions: Methyl alpha-Acetylmyristate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
Methyl alpha-Acetylmyristate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a model compound for studying lipid metabolism and enzyme interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and antimicrobial properties, is ongoing.
Mechanism of Action
The mechanism of action of Methyl alpha-Acetylmyristate involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects .
Comparison with Similar Compounds
Methyl Myristate: A simpler ester of myristic acid, lacking the acetyl group.
Ethyl Myristate: Similar to Methyl Myristate but with an ethyl group instead of a methyl group.
Methyl Palmitate: An ester of palmitic acid, another common saturated fatty acid.
Uniqueness: Methyl alpha-Acetylmyristate is unique due to the presence of both the methyl ester and acetyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in specific industrial and research applications .
Properties
IUPAC Name |
methyl 2-methoxycarbonyloxytetradecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O5/c1-4-5-6-7-8-9-10-11-12-13-14-15(16(18)20-2)22-17(19)21-3/h15H,4-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWWGJKQJNDYGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)OC)OC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662087 |
Source
|
Record name | Methyl 2-[(methoxycarbonyl)oxy]tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-48-5 |
Source
|
Record name | Methyl 2-[(methoxycarbonyl)oxy]tetradecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[(methoxycarbonyl)oxy]tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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